molecular formula C23H24N2O4S B4956935 5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 6076-54-6

5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4956935
CAS No.: 6076-54-6
M. Wt: 424.5 g/mol
InChI Key: UYJGVLAOMHVDAI-UHFFFAOYSA-N
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Description

This compound belongs to the 2-thioxodihydropyrimidine-4,6-dione family, characterized by a central pyrimidine-dione core modified with a thioxo group at position 2 and a benzylidene substituent at position 3. The benzylidene moiety is further substituted with a 4-tert-butylphenoxy ethoxy chain, introducing steric bulk and hydrophobicity.

Properties

IUPAC Name

5-[[3-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-23(2,3)16-7-9-17(10-8-16)28-11-12-29-18-6-4-5-15(13-18)14-19-20(26)24-22(30)25-21(19)27/h4-10,13-14H,11-12H2,1-3H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGVLAOMHVDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367442
Record name STK008029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6076-54-6
Record name STK008029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine core and an appropriate benzaldehyde derivative.

    Etherification: The phenoxyethoxy group is introduced through an etherification reaction, typically using a Williamson ether synthesis approach.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural features. It could potentially act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues in the 2-Thioxodihydropyrimidine-4,6-dione Family

5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • Substituents :
    • Benzylidene group: 3,4-dimethoxy substitution.
    • Nitrogen substituents: Diethyl groups at positions 1 and 3.
  • Synthesis: Recrystallized from ethanol; characterized via UV-Vis, IR, and NMR spectroscopy.
  • Diethyl substituents reduce steric hindrance compared to the bulky tert-butyl group, possibly improving solubility in polar solvents .
1-(2-(Benzylthio)pyrimidin-4-ylamino)-5-(substituted benzylidene)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-diones
  • Substituents :
    • Benzylidene group: Varied aromatic aldehydes (e.g., 4-chlorobenzylidene, 4-nitrobenzylidene).
    • Additional modifications: Benzylthio and phenyl groups.
  • Synthesis : Cyclization with malonic acid in acetyl chloride; yields 58–75%.
  • Key Differences: The benzylthio group introduces sulfur-based electronic effects, which may enhance binding to metal ions or biological targets. Substituted benzylidenes (e.g., nitro or chloro) alter electronic properties and bioactivity profiles compared to the tert-butylphenoxy ethoxy group .
Table 1: Comparative Analysis of Structural Analogues
Compound Name Substituents (Position 5) Nitrogen Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity
Target Compound: 5-{3-[2-(4-tert-Butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6-dione 4-tert-Butylphenoxy ethoxy Not specified Not reported Not available in evidence Not reported
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione 3,4-Dimethoxy 1,3-Diethyl Not reported IR: C=O (1715 cm⁻¹), C=S (1220 cm⁻¹) Not evaluated
1-(2-(Benzylthio)pyrimidin-4-ylamino)-5-(4-chlorobenzylidene)-3-phenyl-2-thioxodihydropyrimidine-4,6-dione 4-Chlorobenzylidene 3-Phenyl, benzylthio 270–272 IR: C=O (1700 cm⁻¹), C=S (1250 cm⁻¹) Antimicrobial, analgesic
5-Ethyl-2-thiobarbituric acid None 5-Ethyl Not reported Not available Baseline for structural studies
Key Observations:

Electronic Effects: Methoxy (electron-donating) and chloro/nitro (electron-withdrawing) groups on benzylidene significantly alter charge distribution compared to the tert-butylphenoxy ethoxy group, which is sterically dominant but electronically neutral.

Solubility: The tert-butylphenoxy ethoxy chain likely reduces water solubility due to hydrophobicity, whereas methoxy or chloro substituents may improve solubility in organic solvents.

Biological Activity: Compounds with benzylthio or substituted benzylidene groups (e.g., 4-chloro) demonstrate antimicrobial and analgesic activities, suggesting that the target compound’s tert-butylphenoxy group could similarly modulate bioactivity .

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